4-(1-Methylcyclopropyl)phenol CAS 695178-86-0 properties
4-(1-Methylcyclopropyl)phenol CAS 695178-86-0 properties
An In-depth Technical Guide to 4-(1-Methylcyclopropyl)phenol (CAS 695178-86-0)
Abstract
This technical guide provides a comprehensive overview of 4-(1-Methylcyclopropyl)phenol (CAS 695178-86-0), a unique phenolic compound featuring a strained cyclopropyl moiety. This document consolidates available data on its chemical and physical properties, proposes a detailed synthetic pathway with experimental protocols, and offers an expert analysis of its predicted spectral characteristics. Furthermore, it discusses potential applications in medicinal chemistry and materials science, alongside essential safety and handling protocols. This guide is intended to serve as a foundational resource for researchers interested in leveraging the novel structure of this compound in their work.
Introduction and Molecular Overview
4-(1-Methylcyclopropyl)phenol is an organic compound distinguished by a phenol ring substituted at the para position with a 1-methylcyclopropyl group.[1] This structural combination is of significant interest as it merges the well-established chemical reactivity of a phenol with the unique conformational and electronic properties of a highly strained three-membered ring. The cyclopropyl group can act as a bioisostere for other chemical groups and can influence the pharmacological profile of a molecule. The compound is designated for research purposes only.[1]
The core molecular structure invites exploration in several fields. In drug discovery, the 1-methylcyclopropyl group can serve as a metabolically stable, lipophilic substituent that can modulate a molecule's binding affinity and pharmacokinetic properties. In materials science, the phenolic hydroxyl group provides a reactive handle for polymerization and derivatization.[1]
Chemical Identity
| Identifier | Value | Source |
| CAS Number | 695178-86-0 | [2] |
| Molecular Formula | C₁₀H₁₂O | [1][2] |
| Molecular Weight | 148.20 g/mol | [1] |
| IUPAC Name | 4-(1-methylcyclopropyl)phenol | [1] |
| Canonical SMILES | CC1(CC1)C2=CC=C(C=C2)O | [1][3] |
| InChI | InChI=1S/C10H12O/c1-10(6-7-10)8-2-4-9(11)5-3-8/h2-5,11H,6-7H2,1H3 | [1][3] |
| InChI Key | URBFAECGYIAXDC-UHFFFAOYSA-N | [1][3] |
Physicochemical and Handling Properties
While extensive experimental data for this specific molecule is not publicly available, its properties can be reliably inferred from its structure and data on analogous compounds.
Physical Properties
The compound is supplied as a colorless to light yellow solid.[4] Like other phenols, it is expected to have a higher boiling point than non-polar analogues of similar molecular weight due to intermolecular hydrogen bonding.[5] It is predicted to be moderately soluble in water, a characteristic imparted by the hydrogen-bonding capability of the hydroxyl group.[5]
| Property | Value / Description | Rationale / Source |
| Appearance | Colorless to light yellow solid | [4] |
| Storage | 2-8°C, stored under nitrogen | [4] |
| Solubility | Predicted to be moderately soluble in water and soluble in organic solvents like ethanol, DMSO, and DMF. | Based on phenol's properties.[5] |
| Predicted XlogP | 3.0 | [3] |
Handling and Storage
Given the general hazards of phenolic compounds, 4-(1-Methylcyclopropyl)phenol should be handled with care.[6][7][8]
-
Engineering Controls : Handle exclusively in a certified chemical fume hood to avoid inhalation of any potential dust or vapors.[6]
-
Personal Protective Equipment (PPE) : Wear appropriate protective gear, including a lab coat, safety glasses with side shields, and chemical-resistant gloves. Neoprene gloves are recommended for handling phenols; double-gloving with nitrile can be a temporary alternative but requires frequent changes as phenol can penetrate nitrile.[8]
-
Safe Handling : Avoid contact with skin, eyes, and clothing.[9] Do not ingest or inhale.[9] After handling, wash hands and any exposed skin thoroughly.[9]
-
Storage : The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[4] Storing under an inert atmosphere like nitrogen is recommended to prevent oxidation.[4]
Synthesis and Purification
The following protocol describes a robust, two-step approach starting from commercially available 4-methoxyphenylboronic acid and 1-bromo-1-methylcyclopropane, followed by demethylation.
Proposed Synthetic Pathway
Caption: Proposed Suzuki coupling and demethylation synthesis route.
Experimental Protocol: Suzuki Coupling (Step 1)
-
Causality : This step utilizes a palladium-catalyzed Suzuki coupling, a highly reliable method for forming aryl-alkyl C-C bonds. 4-Methoxyphenylboronic acid is chosen as the aryl partner due to its stability and commercial availability. The methoxy group serves as a robust protecting group for the phenol, which would otherwise interfere with the coupling reaction.
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-methoxyphenylboronic acid (1.0 eq), 1-bromo-1-methylcyclopropane (1.1 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).
-
Purge the flask with an inert gas (e.g., nitrogen or argon) for 15 minutes.
-
Add a degassed solvent mixture of toluene and ethanol (e.g., 3:1 v/v).
-
Add a degassed 2M aqueous solution of sodium carbonate (Na₂CO₃) (3.0 eq).
-
Heat the reaction mixture to reflux (approx. 90-100°C) and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer. Wash with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 1-methoxy-4-(1-methylcyclopropyl)benzene.
Experimental Protocol: Demethylation (Step 2)
-
Causality : Boron tribromide (BBr₃) is a powerful and selective reagent for cleaving aryl methyl ethers. The reaction is performed at low temperatures to control its exothermicity and improve selectivity.
-
Dissolve the crude intermediate from Step 1 in anhydrous dichloromethane (DCM) in a flask under an inert atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add a solution of boron tribromide (1.2 eq) in DCM dropwise via a syringe.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor by TLC until the starting material is consumed.
-
Carefully quench the reaction by slowly adding it to a stirred mixture of ice and water.
-
Extract the aqueous mixture three times with DCM.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification Protocol
-
Causality : Flash column chromatography is the standard method for purifying organic compounds of moderate polarity. The choice of a hexane/ethyl acetate gradient allows for the separation of the desired polar phenol product from less polar impurities.
-
Adsorb the crude product onto a small amount of silica gel.
-
Prepare a flash chromatography column with silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., starting from 5% and gradually increasing to 20% ethyl acetate).
-
Load the adsorbed crude product onto the column.
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield 4-(1-Methylcyclopropyl)phenol as a solid.
Spectral Characterization (Predicted)
No experimental spectra are publicly available. The following data are predicted based on the chemical structure and known spectral data for analogous compounds, such as 4-propylphenol and other p-substituted phenols.[10][11]
| Technique | Predicted Observations |
| ¹H NMR | δ ~6.9-7.1 (d, 2H, Ar-H ortho to C-cyclopropyl), δ ~6.6-6.8 (d, 2H, Ar-H ortho to OH), δ ~4.5-5.5 (s, 1H, OH), δ ~1.2-1.4 (s, 3H, CH₃), δ ~0.7-0.9 (m, 2H, cyclopropyl-CH₂), δ ~0.5-0.7 (m, 2H, cyclopropyl-CH₂) |
| ¹³C NMR | δ ~153-155 (Ar C-OH), δ ~135-137 (Ar C-cyclopropyl), δ ~128-130 (Ar CH), δ ~115-117 (Ar CH), δ ~25-28 (CH₃), δ ~18-20 (Quaternary C-cyclopropyl), δ ~12-15 (CH₂-cyclopropyl) |
| IR (cm⁻¹) | ~3200-3550 (broad, O-H stretch), ~3000-3100 (aromatic C-H stretch), ~2850-2960 (aliphatic C-H stretch), ~1500-1600 (aromatic C=C stretch), ~1200-1260 (C-O stretch) |
| Mass Spec (EI) | Molecular Ion [M]⁺ at m/z = 148.0888. Key fragments may include loss of methyl ([M-15]⁺) at m/z=133 and benzylic cleavage products. |
Reactivity and Potential Applications
The dual functionality of 4-(1-Methylcyclopropyl)phenol makes it an attractive building block for further chemical synthesis.
-
Reactivity :
-
Phenolic Hydroxyl Group : The -OH group is acidic and can be deprotonated to form a phenoxide, a potent nucleophile for O-alkylation or O-acylation reactions.[12]
-
Aromatic Ring : The ring is activated towards electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions), with substitution directed to the ortho positions relative to the powerful activating hydroxyl group.[5]
-
-
Potential Applications :
-
Drug Discovery : Substituted phenols are privileged structures in medicinal chemistry. The 1-methylcyclopropyl group can enhance metabolic stability and lipophilicity, potentially improving the pharmacokinetic profile of drug candidates. It can be incorporated as a key fragment in the synthesis of novel compounds targeting a range of biological targets.
-
Materials Science : As a functionalized monomer, it could be used in the synthesis of specialty polymers, resins, or liquid crystals.[13] The phenolic group allows for incorporation into polyester, polycarbonate, or epoxy resin backbones.
-
Conclusion
4-(1-Methylcyclopropyl)phenol is a compound with considerable potential for research and development. Its unique structure offers opportunities for creating novel molecules with tailored properties. This guide provides a foundational framework for its synthesis, handling, and characterization, enabling researchers to confidently incorporate this valuable building block into their synthetic programs.
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